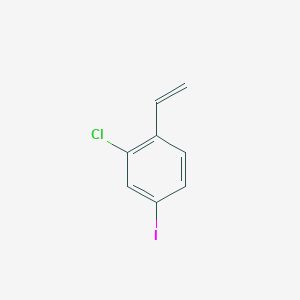

p-Iodo-a-chlorostyrene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

P-Iodo-a-chlorostyrene is a type of organic compound that is part of the halogenated styrene family . It is related to p-chlorostyrene, which is a colorless liquid used in various applications . The synthesis of p-iodo, p-bromo, and p-chloro α,β-unsaturated ketones involves the reaction of β-diketones or α-hydroxymethylenecycloalkanones with triphenylphosphine dihalides .

Synthesis Analysis

The synthesis of p-iodo, p-bromo, and p-chloro α,β-unsaturated ketones involves the reaction of β-diketones or α-hydroxymethylenecycloalkanones with triphenylphosphine dihalides . The reactions are conveniently carried out in benzene at room temperature, while with triphenylphosphine diiodide the reactions are best performed in refluxing acetonitrile .Molecular Structure Analysis

The molecular structure of p-iodo, p-bromo, and p-chloro-bis(imino)phosphoranes differs from that of conventional amino-bis(imino)phosphoranes . The monomers are highly reactive compounds with relatively small adiabatic singlet-triplet energy differences .Scientific Research Applications

Pd/C-Catalyzed Reactions

p-Iodo-a-chlorostyrene can be used in Pd/C-catalyzed reactions. These reactions, including reduction reactions and cross-coupling reactions, play an irreplaceable role in modern organic synthesis . The heterogeneous Pd/C catalyst system offers an alternative protocol that has particular advantages and applications .

Cationic Polymerization

p-Iodo-a-chlorostyrene can be used in cationic polymerization of p-methylstyrene using various metal chlorides . This process is important for both industrial applications and fundamental research in polymer synthesis and physics .

Synthesis of Polystyrene Derivatives

Polystyrene and its derivatives are important polymeric materials. p-Iodo-a-chlorostyrene can be used in the synthesis of these materials . These materials are widely synthesized through coordination, radical, anionic, and cationic polymerization techniques .

Controlled Polymerization

p-Iodo-a-chlorostyrene can be used in the controlled polymerization of styrene and a-chlorostyrene . This initiating system is efficient for the synthesis of star-shaped poly(pMeSt)s via the arm-first method .

Living Carbocationic Polymerization

p-Iodo-a-chlorostyrene can be used in living carbocationic polymerization . This process involves the polymerization of p-chlorostyrene by the 2-chloro-2,4,4-trimethylpentane/TiCl4 initiating system .

Synthesis of Block Copolymers

p-Iodo-a-chlorostyrene can be used in the synthesis of block copolymers . This process involves the blocking of tetrahydrofuran (THF) from the sec-benzylic chlorine end-group of PpClSt in the presence of AgPF6 in THF at room temperature .

properties

IUPAC Name |

2-chloro-1-ethenyl-4-iodobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClI/c1-2-6-3-4-7(10)5-8(6)9/h2-5H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFRQNKPENILMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=C(C=C1)I)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClI |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Iodo-a-chlorostyrene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide](/img/structure/B2641252.png)

![methyl 6-acetyl-2-[(2-methylsulfanylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2641264.png)

![N-(2-cyanophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2641265.png)

![8-(6-fluoro-2-pyridinyl)-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2641266.png)

![(E)-2-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]ethenesulfonamide](/img/structure/B2641268.png)

![6-(4-Bromophenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)-N-(2-(diethylamino)ethyl)acetamide hydrochloride](/img/structure/B2641270.png)

![[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2641275.png)